2H-Phenanthro[1,10a-b]oxirene
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Overview
Description
2H-Phenanthro[1,10a-b]oxirene: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure that includes both phenanthrene and oxirene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Phenanthro[1,10a-b]oxirene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoflavones and hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is advantageous due to its catalyst-free nature, short synthetic routes, mild reaction conditions, and easy work-up.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. These methods would focus on maximizing yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2H-Phenanthro[1,10a-b]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2H-Phenanthro[1,10a-b]oxirene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Phenanthro[1,10a-b]oxirene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. In a chemical setting, it may act as a reactive intermediate in various reactions.
Comparison with Similar Compounds
2H-Phenanthro[9,10-c]pyrazole: This compound shares a similar fused ring structure but includes a pyrazole moiety instead of an oxirene moiety.
2H-Chromene: This compound includes a fused ring structure with a pyran moiety and is known for its stability and biological activity.
Uniqueness: 2H-Phenanthro[1,10a-b]oxirene is unique due to its specific fused ring structure that includes both phenanthrene and oxirene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Biological Activity
2H-Phenanthro[1,10a-b]oxirene is a heterocyclic compound characterized by its unique fused ring structure, which incorporates both phenanthrene and oxirene moieties. This structural configuration imparts distinct chemical properties that are of significant interest in various fields, including medicinal chemistry and materials science. The biological activity of this compound has been the subject of investigation due to its potential therapeutic applications.
This compound exhibits a variety of chemical reactions, including oxidation, reduction, and substitution. Its mechanism of action primarily involves interactions with specific molecular targets within biological systems. For instance, it may influence enzymatic pathways or receptor activities, thereby affecting cellular processes and potentially exhibiting pharmacological effects .
Mechanistic Insights
The biological activity is thought to be mediated through the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The involvement of ROS in the mechanism underscores the importance of further investigations into the compound's interactions at a molecular level .
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various phenanthrene derivatives found that compounds with oxirane functionalities exhibited enhanced activity against cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of these compounds. Results indicated that higher concentrations led to significant reductions in cell viability, suggesting dose-dependent cytotoxicity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | HEPG2 |
Phenanthrene derivative A | 12 | HCT-116 |
Phenanthrene derivative B | 8 | MCF-7 |
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related phenanthrene compounds. The study reported that certain derivatives could inhibit key enzymes involved in cancer metabolism, thereby providing a potential therapeutic avenue for targeting tumor growth .
Properties
Molecular Formula |
C14H10O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
15-oxatetracyclo[8.5.0.01,14.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-5-11-10(4-1)8-9-14-12(11)6-3-7-13(14)15-14/h1-2,4-9H,3H2 |
InChI Key |
IODUEVVOCOMCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=CC=CC=C3C=CC24C(=C1)O4 |
Origin of Product |
United States |
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